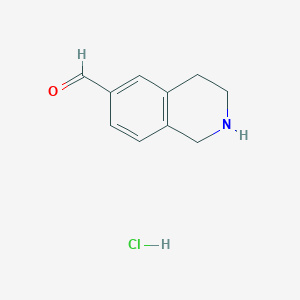

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride

Description

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride (CAS: 1205748-65-7) is a tetrahydroisoquinoline derivative featuring a carbaldehyde (-CHO) functional group at the 6-position of the bicyclic aromatic structure, with a hydrochloride salt formation. Its molecular formula is C₁₀H₁₂ClNO, and molecular weight is 197.66 g/mol . The carbaldehyde group confers unique reactivity, enabling applications in synthetic chemistry, particularly in forming Schiff bases or undergoing reductions to generate secondary amines.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMRUUQUZJNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid as a catalyst and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate neurotransmitter systems, potentially offering neuroprotective effects . It may also interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neuronal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to other tetrahydroisoquinoline derivatives with substituents at the 6-position, including halogens, methoxy, nitro, and carboxylic acid groups. Key differences in substituents influence electronic properties, solubility, and biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride (THIQ) is a compound belonging to the isoquinoline alkaloid family. This class of compounds has garnered significant interest due to its diverse biological activities, including effects on neurodegenerative disorders and various infective pathogens. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For example, certain THIQ compounds have been shown to protect neurons from degeneration in models of hypoxia and seizures. A notable study highlighted the efficacy of (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as an anticonvulsant agent that also offers protection against neuronal damage in the hippocampus of rats .

Dopamine Receptor Activity

THIQ compounds have been investigated for their interactions with dopamine receptors. A study identified that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines demonstrate potent D2 receptor-blocking activity. The structure-activity relationship analysis revealed that modifications in the alkyl chain length significantly affect receptor affinity .

Muscarinic Receptor Antagonism

Another area of interest is the antagonistic activity of THIQ derivatives at muscarinic receptors. A series of synthesized compounds were evaluated for their binding affinities to M2 muscarinic receptors, with some derivatives showing high selectivity and potency . The most potent compound exhibited a pKi value of 9.1 for M2 receptors.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ have elucidated key structural features that influence biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Alkyl Chain Length | Longer chains generally enhance D2 receptor affinity. |

| Aromatic Substituents | Presence of specific substituents increases muscarinic receptor selectivity. |

| Functional Groups | Modifications at C-1 position can alter neuroprotective effects. |

These findings suggest that careful modification of the THIQ scaffold can lead to compounds with enhanced biological activities.

The mechanisms underlying the biological activities of THIQ involve multiple pathways:

- Neuroprotection: THIQ compounds may exert protective effects through modulation of neurotransmitter systems and inhibition of excitotoxic pathways.

- Receptor Binding: The interaction with dopamine and muscarinic receptors is crucial for their pharmacological effects. Biased agonism and antagonism at these receptors contribute to their therapeutic potential .

Case Study 1: Anticonvulsant Activity

A study evaluated a series of tetrahydroisoquinoline derivatives for anticonvulsant activity in an NMDA-induced seizure model in mice. The results indicated that specific substitutions on the THIQ scaffold significantly enhanced anticonvulsant efficacy while maintaining safety profiles .

Case Study 2: Neuroprotective Properties

In a model assessing hypoxic conditions, THIQ derivatives demonstrated significant neuroprotective effects by reducing neuronal cell death and preserving cognitive function in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, followed by aldehyde functionalization. For example, details an improved synthesis of a structurally analogous compound (6-methoxy-THIQ hydrochloride) using reductive amination and acid-catalyzed cyclization. Key steps include:

- Intermediate purification : Use of column chromatography (silica gel, methanol/dichloromethane eluent) to isolate intermediates.

- Acid treatment : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether (yield >95%).

- Purity optimization : Recrystallization from ethanol/water mixtures reduces impurities (<2% by HPLC) .

Q. How can spectroscopic and chromatographic methods be applied to characterize 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride?

- Methodological Answer :

- NMR : - and -NMR confirm the aldehyde proton (δ ~9.8 ppm) and aromatic/heterocyclic carbons. highlights deuterated analogs (e.g., D6-dimethoxy-THIQ) for metabolic tracing, requiring careful assignment of isotopic shifts .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve degradation products. For example, uses LC-MS to validate impurity profiles in pharmacopeial standards .

- Elemental analysis : Verify Cl content (~17.2% for hydrochloride salts) against theoretical values .

Advanced Research Questions

Q. How do stereochemical variations in 1,2,3,4-Tetrahydroisoquinoline derivatives affect pharmacological activity, and how can enantiomeric purity be validated?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. isolates (1R,4R)- and (1S,4R)-diastereomers of a related THIQ derivative, achieving >99% enantiomeric excess .

- Biological assays : Compare binding affinity (e.g., dopamine receptor assays) between enantiomers. For example, links MPTP analogs to Parkinsonian neurotoxicity via stereospecific bioactivation .

Q. What strategies resolve data discrepancies in impurity profiling during analytical method development?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/basic conditions to simulate impurities. identifies propionamide and ester hydrolysis products in articaine analogs using stress testing .

- Cross-validation : Compare results from HPLC, GC-MS, and ion chromatography. emphasizes traceability to pharmacopeial standards (USP/EP) for regulatory compliance .

Q. How can deuterated analogs (e.g., D6-THIQ derivatives) improve metabolic stability studies, and what synthetic challenges arise?

- Methodological Answer :

- Deuterium incorporation : Use deuterated methoxy groups (e.g., 6,7-D6-dimethoxy-THIQ in ) to slow CYP450-mediated oxidation.

- Synthetic challenges : Avoid isotopic exchange during HCl salt formation. reports >98% isotopic purity via controlled HCl gas addition in deuterated solvents .

Data Contradiction Analysis

Q. How should conflicting stability data (e.g., degradation under varying pH) be interpreted for formulation studies?

- Methodological Answer :

- pH-rate profiling : Conduct accelerated stability tests (25°C/60% RH) across pH 1–8. For THIQ derivatives, notes hydrolytic instability at pH >7 due to aldehyde oxidation.

- Mechanistic modeling : Apply Arrhenius kinetics to predict shelf-life. ’s safety data for norlaudanosine hydrochloride suggests similar degradation pathways .

Method Development for Pharmacological Applications

Q. What in vitro/in vivo models are suitable for studying neuroprotective or neurotoxic effects of THIQ derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.